4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)
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Overview
Description
4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) is a complex organic compound that features a pyridine ring substituted with diphenyl groups and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) typically involves multiple steps. One common method starts with the Hantzsch-type cyclization of dodecyl acetoacetate, phenylaldehyde, and ammonium acetate to form a 1,4-dihydropyridine intermediate . This intermediate is then brominated at the 2,6-positions, followed by nucleophilic substitution with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the morpholine moieties.
Substitution: The brominated intermediate can undergo nucleophilic substitution reactions with various nucleophiles, such as morpholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or morpholine moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- **4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(pyridine)
- **4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(piperidine)
Uniqueness
4,4’-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine) is unique due to the presence of morpholine moieties, which impart distinct chemical and biological properties compared to similar compounds with different substituents .
Properties
CAS No. |
90816-17-4 |
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Molecular Formula |
C27H31N3O2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-[[5-(morpholin-4-ylmethyl)-2,6-diphenylpyridin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H31N3O2/c1-3-7-22(8-4-1)26-24(20-29-11-15-31-16-12-29)19-25(21-30-13-17-32-18-14-30)27(28-26)23-9-5-2-6-10-23/h1-10,19H,11-18,20-21H2 |
InChI Key |
JUEJFMJHTLQFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CN5CCOCC5 |
Origin of Product |
United States |
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